4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Synthesis of Derivatives for Protease Inhibition :
- The synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, including 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been explored for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Application in Synthesis of Boron Capped Polyenes :
- Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for use in LCD technology and as potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Molecular Structure Analysis :
- The molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been characterized using single crystal X-ray diffraction, providing insights into its intramolecular and intermolecular interactions (Coombs et al., 2006).
Detection of Hydrogen Peroxide in Cells :
- A 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been developed for sensitive and selective detection of hydrogen peroxide in living cells (Nie et al., 2020).
Development of Polyfluorene Materials :
- The compound has been used in the synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, illustrating its role in the creation of new materials (Yokozawa et al., 2011).
Electrochemical Properties and Reactions :
- Electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been studied to explore their potential in various applications (Tanigawa et al., 2016).
Enhanced Brightness Emission-Tuned Nanoparticles :
- This compound has been used in the creation of nanoparticles with enhanced brightness emission, useful in various scientific and technological applications (Fischer et al., 2013).
DFT Study of Structural and Physicochemical Properties :
- DFT (Density Functional Theory) studies have been conducted on related compounds to understand their molecular structures and physicochemical properties (Huang et al., 2021).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It has the hazard statements H315: Causes skin irritation and H319: Causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Mechanism of Action
Target of Action
The compound, also known as 4-trifluoromethylphenylboronic acid, pinacol ester, is a significant reaction intermediate in organic synthesis reactions . It is an important boric acid derivative .
Mode of Action
This compound is obtained by a two-step substitution reaction . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it exhibits good biological activity and pharmacological effects .
Biochemical Pathways
Boronic acid pinacol ester compounds like this one have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also important nucleophiles in the Suzuki reaction .
Pharmacokinetics
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Result of Action
The compound’s action results in the formation of useful glycosyl donors and ligands . It can also be used to derivatize lignin samples for 31 P NMR analysis .
Action Environment
It is known that arylboronic acid, which this compound is a derivative of, is economical and easy to obtain, and it is stable to water and air .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and nucleic acids, leading to changes in their structure and function. It can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time. These degradation processes can lead to the formation of reactive intermediates that may have additional biological effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific concentration ranges, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as oxidoreductases and transferases. These interactions can influence metabolic flux and alter the levels of key metabolites. The compound can also affect the activity of cofactors, such as NADH and ATP, thereby impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to diffuse through biological membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. Its localization can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQADNWXVSTJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375258 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-65-3 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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